molecular formula C21H25NO2 B1677584 Myfadol CAS No. 4575-34-2

Myfadol

Cat. No.: B1677584
CAS No.: 4575-34-2
M. Wt: 323.4 g/mol
InChI Key: XMSWGYQEWPUOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myfadol is a phenacylpiperidine derivative with the molecular formula C21H25NO2. It is known for its analgesic properties and has been patented by Tanabe Seiyaku Co., Ltd. This compound produces hot-plate analgesia in rodents with minimal side effects and has shown effectiveness in providing analgesia to experimentally-produced and postoperative pain in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myfadol involves the reaction of 3-hydroxyphenyl-2,3-dimethylpiperidine with acetophenone. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of industrial-grade catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

Myfadol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Myfadol has a wide range of scientific research applications:

Mechanism of Action

Myfadol exerts its effects by interacting with specific molecular targets and pathways. It primarily acts on the central nervous system, binding to receptors involved in pain perception. This interaction leads to the modulation of pain signals and provides analgesic effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve opioid receptors and other pain-related pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Myfadol

This compound is unique due to its specific chemical structure, which provides a balance between potency and minimal side effects. Unlike some other opioids, this compound has shown a lower propensity for causing severe side effects, making it a promising candidate for pain management .

Properties

CAS No.

4575-34-2

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

2-[3-(3-hydroxyphenyl)-2,3-dimethylpiperidin-1-yl]-1-phenylethanone

InChI

InChI=1S/C21H25NO2/c1-16-21(2,18-10-6-11-19(23)14-18)12-7-13-22(16)15-20(24)17-8-4-3-5-9-17/h3-6,8-11,14,16,23H,7,12-13,15H2,1-2H3

InChI Key

XMSWGYQEWPUOKA-UHFFFAOYSA-N

SMILES

CC1C(CCCN1CC(=O)C2=CC=CC=C2)(C)C3=CC(=CC=C3)O

Canonical SMILES

CC1C(CCCN1CC(=O)C2=CC=CC=C2)(C)C3=CC(=CC=C3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(3-(m-hydroxyphenyl)-2,3-dimethylpiperidino)acetophenone
myfadol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myfadol
Reactant of Route 2
Reactant of Route 2
Myfadol
Reactant of Route 3
Myfadol
Reactant of Route 4
Reactant of Route 4
Myfadol
Reactant of Route 5
Myfadol
Reactant of Route 6
Reactant of Route 6
Myfadol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.